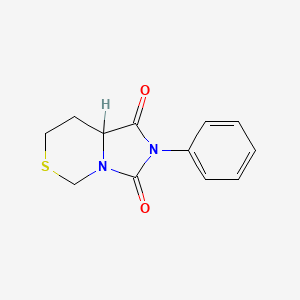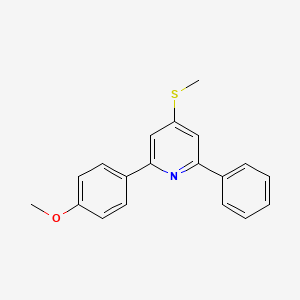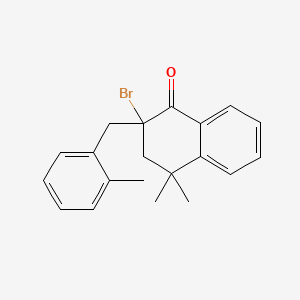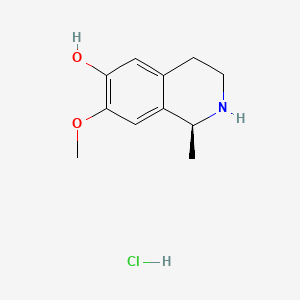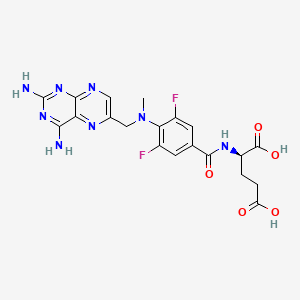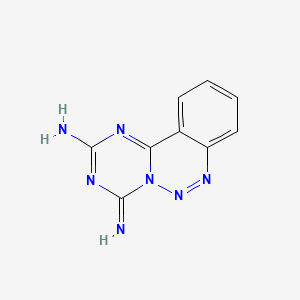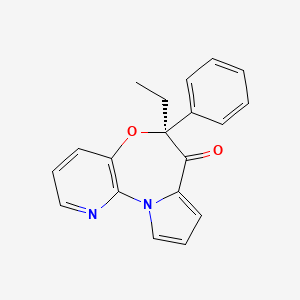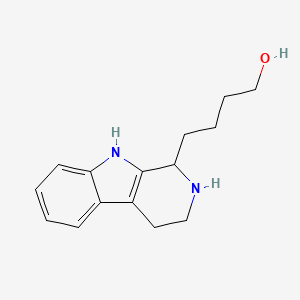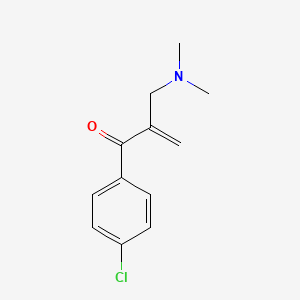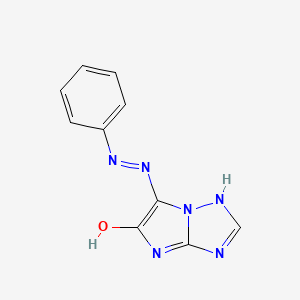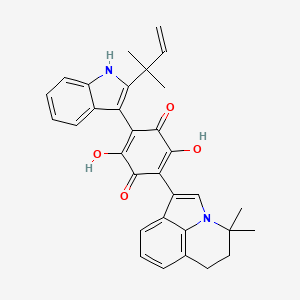
2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinone B1-4 is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . Quinone B1-4, like other quinones, is known for its electron-accepting properties and plays a significant role in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:
Oxidation of Phenols: This method involves the oxidation of phenols using oxidizing agents such as potassium dichromate or silver oxide.
Thiele-Winter Acetoxylation: This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst.
Industrial Production Methods
Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.
化学反应分析
Types of Reactions
Quinone B1-4 undergoes several types of chemical reactions, including:
Reduction: Quinones are readily reduced to hydroquinones.
Oxidation: Quinones can act as oxidizing agents and are often involved in redox cycling.
Substitution: Quinones can undergo substitution reactions, particularly nucleophilic additions due to their electrophilic nature.
Common Reagents and Conditions
Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.
Oxidizing Agents: Potassium dichromate, silver oxide.
Catalysts: Acidic catalysts for acetoxylation reactions.
Major Products
Hydroquinones: Formed from the reduction of quinones.
Substituted Quinones: Formed from nucleophilic substitution reactions.
科学研究应用
Quinone B1-4 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in various redox reactions and as a reagent in organic synthesis.
Biology: Plays a role in electron transport chains and cellular respiration.
Industry: Used in the production of dyes, pigments, and as intermediates in the synthesis of other chemicals.
作用机制
Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .
相似化合物的比较
Quinone B1-4 can be compared with other quinones such as:
1,4-Benzoquinone: Similar in structure but differs in specific reactivity and applications.
1,2-Benzoquinone: Another isomer with different chemical properties.
Naphthoquinones: Larger polycyclic structures with distinct biological activities.
Quinone B1-4 is unique due to its specific redox properties and its ability to participate in a wide range of chemical and biological processes.
属性
CAS 编号 |
78860-53-4 |
|---|---|
分子式 |
C32H30N2O4 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3 |
InChI 键 |
FBIKJOKQNGPVJM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


